molecular formula C14H14N2O5S B2401262 Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate CAS No. 2034618-29-4

Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate

Cat. No. B2401262
CAS RN: 2034618-29-4
M. Wt: 322.34
InChI Key: XTNBJUSSJJOTEL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate” are not well-documented in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis Research efforts have been dedicated to synthesizing and analyzing structures related to Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate. Studies involving heterocyclic derivative syntheses through palladium-catalyzed oxidative cyclization-alkoxycarbonylation indicate the formation of complex molecules like dihydropyridinone, and tetrahydropyridinedione derivatives under specific conditions, showcasing the compound's versatility in organic synthesis Bacchi et al., 2005. Additionally, synthesis approaches have evolved to produce various thiophene derivatives, highlighting the compound's role in developing molecules with potential anti-inflammatory and antibacterial properties Vasu et al., 2005.

Biological Activity and Applications Research has also focused on the biological activity of thiophene derivatives, indicating their potential as anti-proliferative agents. For instance, studies on 5-alkyl-2-amino-3-methylcarboxylate thiophenes have demonstrated pronounced anti-proliferative activity and tumor cell selectivity, suggesting their application in cancer treatment Thomas et al., 2017. This line of research underscores the therapeutic potential of Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate derivatives, particularly in oncology.

Material Science and Electrochemistry The compound and its derivatives have been explored in material science, particularly in the synthesis of conductive polymers. Research on polythiophenes and polyselenophenes synthesized from thiophene derivatives substituted at the 3-position shows their application in creating electrically conductive materials Dian et al., 1986. These findings indicate the potential use of Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate derivatives in developing new materials with electrical conductivity.

Safety and Hazards

Information on the safety and hazards associated with “Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate” is not available in the current resources .

Future Directions

The future directions for research on “Methyl 3-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)thiophene-2-carboxylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

methyl 3-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16-7-8(10(20-2)6-11(16)17)13(18)15-9-4-5-22-12(9)14(19)21-3/h4-7H,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNBJUSSJJOTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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